molecular formula C20H29N3O5 B4241146 Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

Cat. No.: B4241146
M. Wt: 391.5 g/mol
InChI Key: YQOSTVTVCGVCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with a butyl group and a morpholinyl-phenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a condensation reaction between a suitable dicarboxylic acid and an amine.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Morpholinyl-Phenylamino Group: This step involves the coupling of a morpholine derivative with a phenylamine, followed by its attachment to the pyrrolidinedione core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinyl or phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-{[4-(4-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    1-butyl-3-{[4-(4-pyrrolidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is unique due to the presence of the morpholinyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3.C2H4O2/c1-2-3-8-21-17(22)13-16(18(21)23)19-14-4-6-15(7-5-14)20-9-11-24-12-10-20;1-2(3)4/h4-7,16,19H,2-3,8-13H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOSTVTVCGVCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
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Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
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Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
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Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 5
Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 6
Acetic acid;1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

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